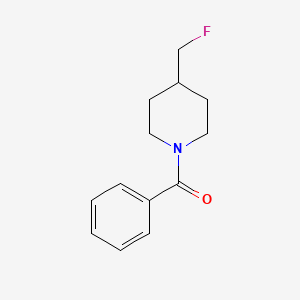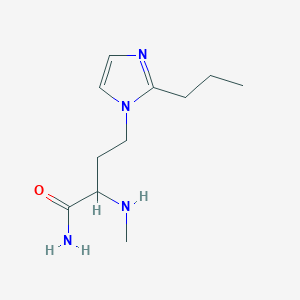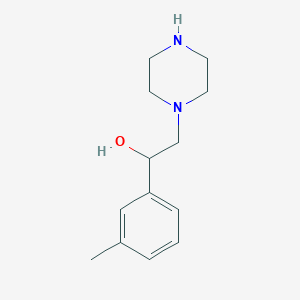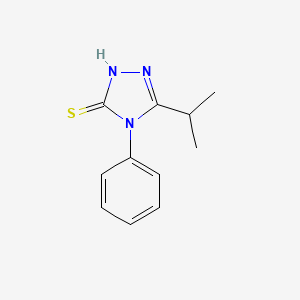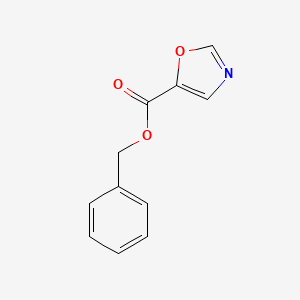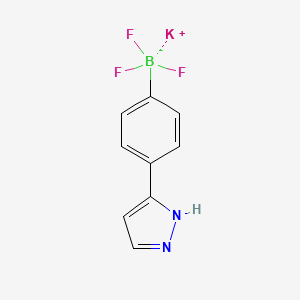
Potassium (4-(1H-pyrazol-5-yl)phenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide can be synthesized through a series of reactions involving the corresponding boronic acid or ester. The general synthetic route involves the reaction of the boronic acid with potassium fluoride and a suitable trifluoroborate source under controlled conditions. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure the stability and purity of the product .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide involves large-scale reactions with optimized conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing species.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boron oxides, while substitution reactions can produce a wide range of functionalized boron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can participate in electron transfer reactions, facilitating the formation of new chemical bonds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide: Similar in structure but with a methoxy group, offering different reactivity and applications.
Potassium trifluoro(1H-pyrazol-4-yl)borate: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
Potassium trifluoro[4-(1H-pyrazol-3-yl)phenyl]boranuide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reactivity is required .
Eigenschaften
Molekularformel |
C9H7BF3KN2 |
|---|---|
Molekulargewicht |
250.07 g/mol |
IUPAC-Name |
potassium;trifluoro-[4-(1H-pyrazol-5-yl)phenyl]boranuide |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9;/h1-6H,(H,14,15);/q-1;+1 |
InChI-Schlüssel |
JBIDQBUXVAXADW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C2=CC=NN2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
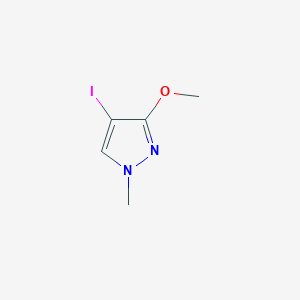
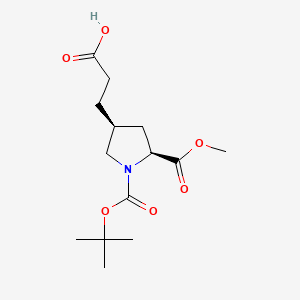
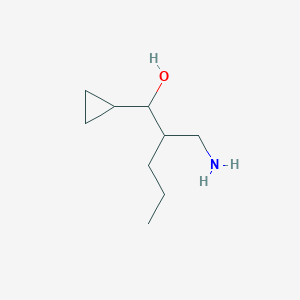
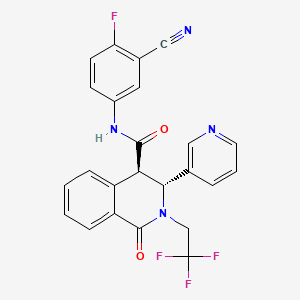
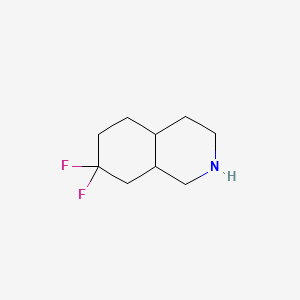
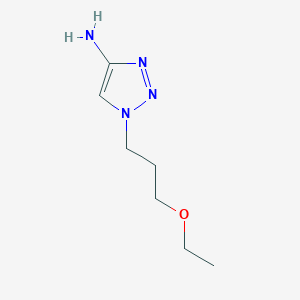
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
